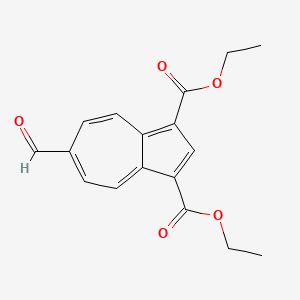
Diethyl 6-formylazulene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 6-formylazulene-1,3-dicarboxylate is a chemical compound belonging to the azulene family, characterized by its deep blue color and aromatic properties Azulenes are known for their unique structure, which consists of a fused five-membered and seven-membered ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 6-formylazulene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl azulene-1,3-dicarboxylate with formylating agents under controlled conditions. For instance, the reaction with formyl chloride in the presence of a base such as pyridine can yield the desired product . Another method involves the use of Vilsmeier-Haack reaction, where diethyl azulene-1,3-dicarboxylate reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 6-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Diethyl 6-formylazulene-1,3-dicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi), in solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Oxidation: Diethyl 6-carboxyazulene-1,3-dicarboxylate.
Reduction: Diethyl 6-hydroxymethylazulene-1,3-dicarboxylate.
Substitution: Various substituted azulene derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 6-formylazulene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and materials with specific optical properties.
Mechanism of Action
The mechanism of action of diethyl 6-formylazulene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce different products. The azulene core provides stability and enhances the reactivity of the compound, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethyl azulene-1,3-dicarboxylate: Lacks the formyl group, making it less reactive in certain reactions.
Diethyl 2-chloroazulene-1,3-dicarboxylate: Contains a chloro group instead of a formyl group, leading to different reactivity and applications.
Diethyl 2-methoxyazulene-1,3-dicarboxylate: Contains a methoxy group, which affects its chemical behavior compared to the formyl derivative.
Uniqueness
This compound can undergo a wider range of chemical reactions compared to its analogs, making it a valuable intermediate in organic synthesis and materials science .
Properties
CAS No. |
76279-59-9 |
|---|---|
Molecular Formula |
C17H16O5 |
Molecular Weight |
300.30 g/mol |
IUPAC Name |
diethyl 6-formylazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H16O5/c1-3-21-16(19)14-9-15(17(20)22-4-2)13-8-6-11(10-18)5-7-12(13)14/h5-10H,3-4H2,1-2H3 |
InChI Key |
LHKRJABRXGJWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C1=CC=C(C=C2)C=O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















